N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
描述
The compound N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide features a hybrid structure combining a benzo[c][1,2,5]thiadiazole-1,3-dioxide core and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide side chain. Such dual functionality suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions .
属性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-20-13-6-2-3-7-14(13)21(27(20,23)24)11-10-19-18(22)17-12-25-15-8-4-5-9-16(15)26-17/h2-9,17H,10-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJYOHADNRMXPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features. This compound belongs to the class of thiadiazole derivatives and exhibits diverse biological activities that have garnered attention in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The structure incorporates a thiadiazole ring fused with a benzo[b][1,4]dioxine moiety, which is known for its potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₃S₂ |
| Molecular Weight | 389.5 g/mol |
| Chemical Class | Thiadiazole derivative |
Anticancer Properties
Research has indicated that thiadiazole derivatives can exhibit significant anticancer activity. For instance, docking studies suggest that similar compounds interact effectively with tubulin, a key protein involved in cell division. This interaction can inhibit cancer cell proliferation by disrupting microtubule dynamics . The specific structural features of this compound may enhance its binding affinity to such targets.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Similar thiadiazole derivatives have shown effectiveness against various bacterial strains. The presence of the dioxido group and the specific arrangement of the thiadiazole ring may contribute to enhanced antimicrobial properties .
Enzyme Inhibition
The compound's unique structure allows it to act as an enzyme inhibitor. Studies on related compounds indicate that they can effectively inhibit enzymes involved in metabolic pathways relevant to disease processes. This could position this compound as a candidate for drug development targeting metabolic disorders .
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of thiadiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of thiadiazole compounds revealed that derivatives with structural similarities to our compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing antimicrobial properties .
相似化合物的比较
Comparison with Structurally Related Compounds
Structural Analogues with Benzo[c][1,2,5]thiadiazole-1,3-dioxide Core
Compounds sharing the benzo[c][1,2,5]thiadiazole-1,3-dioxide scaffold but differing in substituents exhibit distinct physicochemical and biological properties:
Key Observations :
Analogues with 2,3-Dihydrobenzo[b][1,4]dioxine Carboxamide Moieties
Compounds retaining the dihydrodioxine-carboxamide fragment but varying in heterocyclic cores:
Key Observations :
Analytical and Computational Comparisons
Spectroscopic and Crystallographic Data
- NMR and MS : Analogues like those in and were characterized using $ ^1H $/$ ^13C $ NMR and mass spectrometry, confirming regiochemistry and purity. For example, compound 11a in showed distinct NH and CN peaks in IR ($ \nu_{\text{max}} $ 3,436, 2,219 cm$ ^{-1} $) and a molecular ion at m/z 386 .
- X-ray Diffraction : Co-crystals of intermediates in validated structural assignments, highlighting the role of sulfonamide and carboxamide groups in crystal packing .
Molecular Similarity and Bioactivity Clustering
- Tanimoto/Dice Metrics : Computational studies () quantified structural similarity between compounds. For instance, the target compound and may share high Tanimoto scores (>0.8) due to overlapping thiadiazole-carboxamide motifs.
- Bioactivity Profiling : Hierarchical clustering () suggests that structural analogues with similar substituents (e.g., fluorine in vs. methoxy in ) cluster into distinct activity groups, implying substituent-driven target selectivity.
常见问题
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound integrates a benzo[c][1,2,5]thiadiazole-dioxide ring (electron-deficient due to sulfone groups), a 2,3-dihydrobenzo[b][1,4]dioxine moiety (oxygen-rich aromatic system), and an ethyl-linked carboxamide bridge. The thiadiazole-dioxide contributes to electrophilic reactivity, while the dioxine ring enhances solubility in polar solvents. The amide group facilitates hydrogen bonding and nucleophilic reactivity. These features collectively enable interactions with biological targets (e.g., enzymes) and participation in reactions like nucleophilic substitution or cycloadditions .
Q. What standard synthetic routes are used to prepare this compound, and what critical parameters affect yield?
Synthesis typically involves:
- Step 1: Construction of the benzo[c][1,2,5]thiadiazole-dioxide core via sulfonation and oxidation of precursor thiadiazoles.
- Step 2: Alkylation of the thiadiazole nitrogen with an ethyl linker bearing a protected amine.
- Step 3: Coupling the intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide-based amidation (e.g., EDCl/HOBt). Key parameters:
- Solvent choice (DMF or DCM for amidation) .
- Temperature control (0–5°C during sulfonation to prevent side reactions) .
- Catalysts (e.g., palladium for cross-coupling steps) .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- 1H/13C NMR: Assigns proton environments (e.g., sulfone groups at δ 3.1–3.3 ppm, dioxine protons at δ 4.2–4.5 ppm) .
- HRMS: Validates molecular weight (exact mass ± 2 ppm).
- HPLC: Quantifies purity (>95% using C18 columns, 0.1% TFA in water/acetonitrile gradient) .
- FT-IR: Confirms amide C=O stretch (~1650 cm⁻¹) and sulfone S=O peaks (~1150–1300 cm⁻¹) .
Advanced Research Questions
Q. How can the synthesis be optimized to improve scalability and purity?
- High-throughput screening (HTS): Test solvent/base combinations (e.g., DMF vs. THF, K2CO3 vs. Et3N) to maximize amidation efficiency .
- Continuous flow reactors: Enhance reaction consistency and reduce by-products in sulfonation steps .
- In-line monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .
Q. How should researchers address conflicting spectroscopic data during characterization?
- Cross-validation: Compare NMR data with computational predictions (DFT calculations for expected chemical shifts) .
- Alternative techniques: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
- Crystallography: If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies are effective for studying the compound’s biological mechanism of action?
- Binding assays: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure affinity for targets like FAAH (Ki values reported for analogs: 10–100 nM) .
- Computational docking: Map the compound’s 3D structure (from crystallography or MD simulations) onto protein active sites (e.g., COX-2 or kinase domains) .
- Metabolic profiling: LC-MS/MS to identify metabolites in hepatic microsome assays, highlighting stability or bioactivation pathways .
Q. How can discrepancies in reported biological activity data be resolved?
- Assay standardization: Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and ensure consistent cell lines/passage numbers .
- Purity reassessment: Re-analyze compound batches via HPLC and ICP-MS to exclude metal contamination effects .
- Orthogonal assays: Confirm activity across multiple platforms (e.g., in vitro enzyme inhibition and cellular IC50 comparisons) .
Q. What strategies enable selective functionalization for structure-activity relationship (SAR) studies?
- Regioselective substitution: Introduce halogens (Br/Cl) at the thiadiazole C4 position using NBS or Cl2 gas .
- Bioisosteric replacement: Swap the dioxine ring with a 1,3-benzodioxole to assess π-π stacking effects .
- Pro-drug approaches: Modify the amide to ester or carbamate derivatives to enhance membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
